molecular formula C10H18N2 B8662829 1-Methyl-4-(pent-4-ynyl)piperazine CAS No. 388121-84-4

1-Methyl-4-(pent-4-ynyl)piperazine

カタログ番号: B8662829
CAS番号: 388121-84-4
分子量: 166.26 g/mol
InChIキー: IRQWLKGRKSVZDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-(pent-4-ynyl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a pent-4-ynyl (CH₂CH₂C≡CH₂) substituent at the 4-position of the piperazine ring. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely utilized in pharmaceuticals due to their versatility in drug design.

特性

CAS番号

388121-84-4

分子式

C10H18N2

分子量

166.26 g/mol

IUPAC名

1-methyl-4-pent-4-ynylpiperazine

InChI

InChI=1S/C10H18N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h1H,4-10H2,2H3

InChIキー

IRQWLKGRKSVZDX-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)CCCC#C

製品の起源

United States

類似化合物との比較

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on their substituents:

  • 1-Methyl-4-(pyridin-4-yl)piperazine (): Activity: Enhances cytotoxicity in purine-based SMO antagonists, contributing to tumor growth suppression in melanoma models.
  • 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine ():

    • Activity : Critical in FLT3 kinase inhibition for acute myeloid leukemia (AML) treatment. Found in ponatinib analogs but linked to cardiovascular toxicity.
    • Key Feature : The trifluoromethyl-benzyl group increases lipophilicity and steric bulk, enhancing kinase binding but posing metabolic risks .
  • 1-Methyl-4-(piperidin-4-yl)piperazine ():

    • Application : A pharmaceutical intermediate with improved solubility as a dihydrochloride salt.
    • Key Feature : The piperidinyl substituent introduces basicity, facilitating salt formation for enhanced bioavailability .
  • 1-Methyl-4-(pent-4-ynyl)piperazine (Inferred): Potential Activity: The alkyne group may enable click chemistry for targeted drug delivery or serve as a metabolic site. Structural analogs suggest possible kinase or anticancer applications, though specific data are lacking.

Solubility and Physicochemical Properties

Substituents significantly influence solubility and stability:

Compound Substituent Solubility (pH 6.5) pKa (Piperazine N) Key Insight
1-Methyl-4-(quinolone-ethylene)piperazine Ethylene spacer >80 µM 6–7 Spacers reduce ring strain, improving solubility
1-Methyl-4-(trifluoromethylbenzyl)piperazine Aromatic, CF₃ group Low (hydrophobic) ~5.0 High lipophilicity limits aqueous solubility
This compound Alkyne chain Moderate (predicted) ~8.5 (estimated) Alkyne may reduce solubility compared to polar groups

Note: The alkyne in this compound could reduce solubility relative to ethylene-spaced analogs but may enhance stability against metabolic oxidation .

Toxicity and Metabolic Considerations

  • 1-Methyl-4-(trifluoromethylbenzyl)piperazine : Associated with cardiovascular toxicity in ponatinib, limiting clinical use .
  • This compound : The alkyne group may lead to reactive metabolites (e.g., epoxides) or enable prodrug strategies via click chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。